2-(Isoindolin-1-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-isoindol-1-yl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,10,12H,5-7,11H2 |
InChI Key |
SYNQQKAEVVQOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)CCN |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of Isoindoline Formation
Mechanistic Pathways of Isoindolinone and Isoindoline (B1297411) Ring Formation (e.g., Lactamization, Cyclization)
The formation of the isoindoline and isoindolinone rings can proceed through several mechanistic pathways, with lactamization and cyclization being the most prominent.
Lactamization: This intramolecular reaction involves the formation of a cyclic amide (a lactam) from a molecule containing both an amine and a carboxylic acid or its derivative. In the context of isoindolinone synthesis, this often involves the cyclization of an ortho-substituted benzoic acid derivative. For instance, the direct synthesis of isoindolinones can be achieved through the construction of the lactam ring using various catalytic methods. abo.firesearchgate.net One such method involves the cyclization of aryl-substituted isocyanates to form lactams, which are then reduced to the corresponding isoindolines. chim.it
Cyclization Reactions: A broad category of reactions that lead to the formation of a ring structure. For isoindoline synthesis, these can include:
Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can smoothly yield isoindolines through the generation of a benzylic carbenium ion. organic-chemistry.org
[3+2] Cycloaddition: This reaction involves the addition of a three-atom component to a two-atom component to form a five-membered ring. Azomethine ylides can react with quinones in the presence of suitable catalysts to form isoindolines. wikipedia.org
Diels-Alder Reactions: Transition metal-promoted intramolecular aza-Diels-Alder reactions of ortho-alkenyl benzyl (B1604629) amine derivatives are a convenient method for synthesizing isoindolines. researchgate.net
Radical Cyclization: This involves the intramolecular addition of a radical to an unsaturated bond. For example, the synthesis of 1H-benzo[f]isoindole derivatives can be achieved through a cascade radical cyclization–cyclization reaction. mdpi.com This method can also be applied to the synthesis of the isoindolo[1,2-b] abo.fibenzazepine skeleton. nih.gov
The choice of synthetic strategy often depends on the desired substitution pattern of the final isoindoline or isoindolinone product. researchgate.net
Elucidation of Transition Metal-Catalyzed Reaction Mechanisms
Transition metals play a pivotal role in catalyzing the formation of isoindoline and isoindolinone rings, often enabling reactions that would otherwise be difficult or impossible. abo.firesearchgate.netdocumentsdelivered.com The mechanisms of these reactions are diverse and often involve the activation of C-H bonds, cross-coupling reactions, and cycloadditions. researchgate.net
Palladium Catalysis: Palladium catalysts are widely used in C-H activation and cross-coupling reactions to form C-C and C-N bonds, which are essential steps in many isoindoline syntheses. mdpi.com For example, a synergistic approach using palladium and a Brønsted acid can facilitate the diastereoselective cyclization of chiral sulfinamides to produce chiral isoindolines. organic-chemistry.org
Rhodium Catalysis: Rhodium catalysts are effective in three-component syntheses of isoindolinone derivatives and in reactions involving C-H bond activation. researchgate.net For instance, rhodium(II) can catalyze the reaction of 3-hydroxyisoindolinones with diazo compounds to create isoindolinone derivatives with continuous quaternary carbons. rsc.org
Cobalt Catalysis: Cobalt catalysts have been employed in the synthesis of indoles and related heterocycles through various mechanisms, including the cyclization of ureas and alkynes, and cross-dehydrogenative coupling. mdpi.com Cobalt carbonyl, Co2(CO)8, can catalyze the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines. organic-chemistry.org
Iron Catalysis: Iron(III) chloride has been used as a mild oxidant in cascade radical cyclization–cyclization reactions to construct 1H-benzo[f]isoindole structures. mdpi.com
The general mechanism for many transition metal-catalyzed reactions involves the formation of an organometallic intermediate, followed by migratory insertion or reductive elimination to form the desired product. The specific pathway is highly dependent on the metal, ligands, and substrates involved.
Mechanisms in Multicomponent Reactions Involving Isoindoline Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rug.nlrug.nl These reactions are particularly useful for generating molecular diversity and have been applied to the synthesis of isoindoline and isoindolinone scaffolds. nih.govscilit.com
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent isocyanide-based MCR that produces α-acylamino amides. beilstein-journals.org The mechanism generally starts with the formation of an imine from an amine and a carbonyl compound. The isocyanide then adds to the imine to form a nitrilium intermediate, which is subsequently trapped by a carboxylic acid. mdpi.com This reaction can be adapted to synthesize isoindolinone derivatives. nih.gov For instance, a one-pot reaction of methyl 2-formylbenzoate (B1231588) and primary amines in the presence of N-isocyaniminotriphenylphosphorane can yield substituted isoindolin-1-one (B1195906) ring systems. researchgate.net
Passerini Reaction: This is another isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. rug.nl
Other MCRs: Catalyst-free, one-pot, three-component condensation reactions have been developed for the synthesis of isoindolin-1-imine derivatives in an aqueous medium. researchgate.net These reactions often proceed through a cascade mechanism involving the initial formation of an intermediate that then undergoes further reactions.
The mechanisms of MCRs are often complex, involving a series of sequential and sometimes competing reactions. The final product is determined by the specific combination of reactants and the reaction conditions.
Radical and Ionic Mechanisms in Isoindoline Chemistry
Both radical and ionic mechanisms play a significant role in the synthesis and reactions of isoindoline derivatives.
Radical Mechanisms: Radical reactions involve species with unpaired electrons and typically proceed through three stages: initiation, propagation, and termination. youtube.comyoutube.com
Initiation: This step generates the initial radical species, often through the use of a radical initiator like AIBN or by the action of heat or light. youtube.com
Propagation: The radical then reacts with a stable molecule to form a new radical, which continues the chain reaction.
Termination: The reaction ceases when two radicals combine. youtube.com In the context of isoindoline synthesis, radical cyclization is a key reaction. nih.gov For example, the FeCl3-promoted oxidative radical cyclization–cyclization reaction is used to construct the 1H-benzo[f]isoindole structure. mdpi.com The mechanism involves the formation of a radical intermediate that undergoes intramolecular cyclization.
Ionic Mechanisms: Ionic reactions involve charged intermediates, such as carbocations and carbanions.
Carbocations: These are positively charged species that are often formed as intermediates in acid-catalyzed reactions. For example, the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives proceeds through a benzylic carbenium ion to form isoindolines. organic-chemistry.org
Carbanions: These are negatively charged species where carbon has an unshared pair of electrons. libretexts.org Carbanions are key intermediates in reactions such as the Parham cyclization, which can be used to form isoindolinones from isocyanates via a metal-halogen exchange followed by intramolecular nucleophilic attack. wikipedia.org The stability of carbanions is influenced by factors like inductive effects and hybridization. libretexts.orgyoutube.com
The choice between a radical or ionic pathway can often be influenced by the reaction conditions and the nature of the substrates and reagents used.
Kinetic and Thermodynamic Considerations in Isoindoline Synthesis
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control.
Kinetic Control: Under kinetic control, the product that is formed the fastest is the major product. This usually occurs at lower temperatures where the reaction is irreversible. The product distribution is determined by the relative rates of the competing reaction pathways.
Thermodynamic Control: Under thermodynamic control, the most stable product is the major product. This typically occurs at higher temperatures where the reactions are reversible, allowing the system to reach equilibrium. The product distribution reflects the relative thermodynamic stabilities of the products. nih.gov
An example of this can be seen in the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide. univ.kiev.uauniv.kiev.ua Depending on the reaction conditions, the reaction can proceed through two different pathways, leading to different products. Under kinetic control, a rearranged product is formed, while under thermodynamic control, a Diels-Alder adduct is the major product. univ.kiev.ua
The rearrangement of bicyclic radicals also demonstrates the interplay between kinetics and thermodynamics. The rearrangement of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals to the more stable 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radicals is under thermodynamic control. nih.gov
Role of Reactive Intermediates (e.g., Isoindoles, Carbanions, Alkyl Radicals)
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. curlyarrows.comlumenlearning.com They are crucial in understanding reaction mechanisms.
Isoindoles: The parent 2H-isoindole is a reactive intermediate that is an isomer of the more stable indole (B1671886). wikipedia.org Substituted isoindoles can be generated in situ and participate in cycloaddition reactions. For example, an azomethinylide intermediate can undergo a 1,3-dipolar cycloaddition with a benzoquinone to form an isoindole derivative. beilstein-journals.org
Carbanions: As discussed previously, carbanions are important intermediates in the formation of isoindolines. libretexts.org They are nucleophilic and their stability is influenced by the substituents attached to the negatively charged carbon. youtube.comstackexchange.com The geometry of carbanions is typically trigonal pyramidal. youtube.com
Alkyl Radicals: These are neutral species with an unpaired electron on a carbon atom. youtube.comyoutube.com They are key intermediates in radical cyclization reactions leading to isoindoline derivatives. mdpi.com The stability of alkyl radicals generally follows the order: tertiary > secondary > primary > methyl. youtube.com Radical cations can also be formed from indole derivatives. nih.gov
The table below summarizes the key reactive intermediates and their roles in isoindoline chemistry.
| Reactive Intermediate | Description | Role in Isoindoline Chemistry |
| Isoindole | Isomer of indole, often generated in situ. wikipedia.org | Acts as a diene in cycloaddition reactions. beilstein-journals.org |
| Carbanion | Anion with a negative charge on a carbon atom. libretexts.org | Nucleophile in cyclization reactions, such as the Parham cyclization. wikipedia.org |
| Alkyl Radical | Neutral species with an unpaired electron on a carbon atom. youtube.comyoutube.com | Intermediate in radical cyclization reactions to form the isoindoline ring. mdpi.comnih.gov |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Pathways and Energy Profiles
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. It has been extensively applied to isoindoline (B1297411) derivatives to elucidate reaction mechanisms, determine the stability of intermediates and transition states, and understand the interplay of various factors governing chemical transformations.
Studies on isoindoline and its isomers, such as indoline, have utilized DFT to rationalize their distinct reactivity under the same reaction conditions. For instance, investigations into palladium-catalyzed hydrogenation and dehydrogenation processes revealed that both reactions initiate through an oxidative insertion of Pd(0) into an aliphatic C-H bond, followed by β-hydride elimination. nih.gov The calculated energy profiles showed why isoindoline undergoes hydrogenation of its benzene moiety, while indoline undergoes dehydrogenation to form indole (B1671886), attributing the difference to the relative stability and aromaticity of the resulting products. nih.gov
DFT calculations have also been employed to explore the mechanistic details of cycloaddition reactions involving isoindoline precursors. For example, the study of [8 + 2] cycloadditions of dienylisobenzofurans has been analyzed, considering concerted and stepwise pathways. pku.edu.cn By calculating the activation free energies for different potential routes, researchers can identify the most plausible reaction mechanism. pku.edu.cn Similarly, DFT has been used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, providing clarity on whether a reaction proceeds through a concerted or a stepwise radical-mediated pathway by comparing the energy barriers of each. mdpi.com
In the context of isoindolinone synthesis, DFT has been used to understand the selectivity of reactions. For example, computational studies have shown that the presence of a hydroxyl group on an N-aryl ring can enhance the chemoselectivity of certain reactions. researchgate.net Furthermore, theoretical investigations into coupling reactions, such as between isoindoline-1,3-dione (phthalimide) and aroyl chloride, have used dispersion-corrected DFT to determine transition states and energy barriers, identifying the rate-determining step of the reaction. researchgate.net
The table below summarizes key findings from various DFT studies on isoindoline-related systems.
| System/Reaction | DFT Functional/Basis Set | Key Findings | Reference |
| Pd-catalyzed hydrogenation/dehydrogenation of isoindoline/indoline | Not specified | Elucidation of oxidative insertion and β-hydride elimination mechanism; rationalization of different product formations based on aromaticity and stability. | nih.gov |
| [8 + 2] Cycloaddition of dienylisobenzofurans | Not specified | Comparison of concerted vs. stepwise pathways; identification of the most favorable reaction path based on activation free energies. | pku.edu.cn |
| 1,3-Dipolar cycloaddition of nitrile oxides | M06-2X/Def2TZVP/SMD(MeCN) | Radical-mediated pathway found to have significantly lower energy barriers than the concerted pathway. | mdpi.com |
| Coupling of phthalimide (B116566) and aroyl chloride | ωB97X-D and B3LYP/6-311+G(d,p) | The C-C bond formation is the rate-determining step; thermodynamic calculations showed reactions are exothermic. | researchgate.net |
Molecular Modeling and Simulation of Isoindoline Systems and Their Interactions
Molecular modeling and simulations are indispensable for studying the dynamic behavior of molecules and their interactions with other systems, such as proteins or solvents. These methods provide a time-resolved, atomistic view that complements the static picture offered by quantum chemical calculations.
Molecular dynamics (MD) simulations have been used to explore the stability of isoindoline derivatives when bound to biological targets. For instance, the stability of an isoindoline-1,3-dione derivative complexed with the InhA enzyme was investigated over a 100 ns simulation. nih.govacs.org The root-mean-square deviation (RMSD) of the protein backbone was monitored to assess the stability of the protein-ligand complex, with lower RMSD values indicating a more stable complex. nih.govresearchgate.net Such simulations are crucial for validating molecular docking results and understanding the dynamic nature of ligand-protein interactions. acs.org
In the context of drug design, MD simulations help in understanding how a ligand adapts within a binding cavity and the nature of the interactions over time. For a series of 2-(isoindolin-2-yl) esters designed as GABAA receptor modulators, enhanced sampling molecular dynamics simulations (metadynamics) were employed to evaluate their potential interactions. preprints.org Similarly, simulations of quinoline- and isoindoline-integrated compounds targeting α-glycosidase and α-amylase enzymes have demonstrated the stability of the ligand-protein complex over a 100 ns period. nih.gov
The following table presents examples of molecular simulation studies on isoindoline systems.
| System | Simulation Method | Force Field/Software | Key Insights | Reference |
| Compound 27 - InhA complex | Molecular Dynamics | Not specified | Assessed conformational stability and changes in the ligand-protein complex over 100 ns. | nih.govacs.org |
| 2-(Isoindolin-2-yl) esters - GABAA receptor | Metadynamics | Not specified | Evaluated potential interactions and binding affinity at the benzodiazepine binding site. | preprints.org |
| Quinoline-isoindoline compound 7d with α-glycosidase/α-amylase | Molecular Dynamics | CHARMM36/GROMACS | Demonstrated the stability of the ligand within the enzyme's binding site over 100 ns. | nih.gov |
| Thiazole-isoindole hybrid with EGFR/HER2 tyrosine kinases | Molecular Dynamics | Not specified/GROMACS | Evaluated the stability of the complexes to predict the mechanism of antitumor activity. | researchgate.net |
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are highly effective in predicting the reactivity of different sites within a molecule and the selectivity of chemical reactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this regard. joaquinbarroso.com
DFT calculations can be used to determine various reactivity descriptors. For isoindoline-1,3-dione derivatives, quantum-chemical investigations have calculated parameters like chemical potential (μ), hardness (η), and electrophilicity index (ω). nih.gov Molecules with a high electronic chemical potential are generally less stable and more reactive. nih.gov By comparing the ionization potential (electron-releasing tendency) with the electrophilicity index (electron-accepting tendency), the nucleophilic or electrophilic nature of a compound can be predicted. nih.gov
Computational studies have also provided insights into the chemoselectivity of reactions involving isoindolinone frameworks. researchgate.net For instance, in the synthesis of 3-substituted isoindolinones, theoretical calculations helped to understand how specific functional groups could direct the reaction towards a desired product. researchgate.net The reactivity of α-amido sulfones derived from 2-formyl benzoate (B1203000) has been investigated under organocatalytic conditions, leading to the synthesis of new hybrid isoindolinone-pyrazole molecules with high enantiomeric excess. mdpi.com
The table below highlights computational predictions of reactivity and selectivity.
| Compound Class | Computational Method | Predicted Property | Finding | Reference |
| Isoindoline-1,3-diones | DFT | Reactivity Descriptors (μ, η, ω) | High chemical potential correlates with higher reactivity; compounds were found to be more nucleophilic. | nih.gov |
| 3-Substituted Isoindolinones | Computational Studies | Chemoselectivity | The presence of a hydroxyl group on the N-aryl ring was shown to enhance chemoselectivity. | researchgate.net |
| α-Amido sulfone derivatives | Organocatalysis & Control Experiments | Enantioselectivity | A bifunctional organocatalyst was crucial for achieving high enantioselectivity in the synthesis of isoindolinone-pyrazole hybrids. | mdpi.com |
Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)
Analysis of the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), provides fundamental insights into the chemical reactivity and electronic properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and optical properties. researchgate.netwikipedia.orgschrodinger.com
For isoindoline systems, DFT calculations have been used to visualize the distribution of HOMO and LUMO densities. In a study of an (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the HOMO was found to be localized over the substituted aromatic ring, while the LUMO was primarily on the indole side. nih.gov This distribution suggests that the substituted aromatic ring is the nucleophilic part of the molecule, while the indole moiety is electrophilic, thus indicating the likely sites for chemical reactions. nih.gov
The magnitude of the HOMO-LUMO gap is directly related to the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. researchgate.net For isoindole and its isomers, the HOMO-LUMO gaps were calculated to be around -4.3 eV, indicating good stability and high chemical hardness. researchgate.net The energy of the HOMO-LUMO gap can also be correlated with the wavelengths of light a compound absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com
The following table summarizes data from electronic structure analyses of isoindoline and related compounds.
| Compound | Computational Level | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) | Key Insight | Reference |
| Isoindole | B3LYP/6-311+G** | - | - | -4.3 | A large gap indicates good stability and high chemical hardness. | researchgate.net |
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | DFT | - | - | - | HOMO is on the substituted aromatic ring (nucleophilic site), LUMO is on the indole side (electrophilic site). | nih.gov |
| 5,6-diaroyl isoindoline-1,3-dione | B3LYP/6-311+G(d,p) | - | - | 3.9-4.1 | - | researchgate.net |
Stereochemical Predictions and Enantioselectivity Modeling
Computational chemistry is a valuable tool for predicting and understanding the stereochemical outcomes of asymmetric reactions. By modeling the transition states of reactions involving chiral catalysts or substrates, it is possible to rationalize why one enantiomer or diastereomer is formed preferentially.
In the context of isoindoline chemistry, computational modeling can support experimental findings in enantioselective synthesis. For example, while the enantioselective synthesis of isoindolinones via cobalt-catalyzed C-H carbonylation has been demonstrated experimentally to achieve high enantioselectivities (up to 99% ee), computational studies can be employed to model the reaction mechanism and identify the origins of the stereoselectivity. bohrium.com
Similarly, the diastereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones, which produces three contiguous stereogenic centers, has been rationalized by a stepwise reaction pathway through an open transition state. chemrxiv.org Computational modeling of the different possible transition states (e.g., C and D leading to the minor diastereomer) can provide energetic data to support the proposed mechanism and explain the observed high degree of stereoselectivity. chemrxiv.org
While specific computational studies on the enantioselectivity of reactions involving 2-(Isoindolin-1-yl)ethan-1-amine were not found, the principles applied to related isoindoline systems are directly relevant. Theoretical modeling of transition states in organocatalytic or metal-catalyzed reactions can predict which stereoisomer will be favored, guiding the development of new synthetic methodologies. For instance, the use of a bifunctional organocatalyst was shown to be critical for achieving high enantioselectivity in the synthesis of a hybrid isoindolinone-pyrazole, a finding that could be further explored and optimized through computational modeling of the catalyst-substrate interactions. mdpi.com
Structure Activity Relationship Sar Studies of Isoindoline Derivatives
Influence of Substituent Effects on Biological Activity Profiles
The biological activity of isoindoline (B1297411) derivatives can be significantly modulated by the introduction of various substituents on the aromatic ring or the side chains. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties by altering its electronic, steric, and hydrophobic characteristics.
Research on isoindoline-1,3-dione derivatives has shown that substituents on the N-benzyl pyridinium (B92312) moiety play a critical role in their acetylcholinesterase (AChE) inhibitory activity. For instance, compounds with a para-fluoro substitution on the benzyl (B1604629) ring exhibited the highest inhibitory potency against AChE. nih.gov In another series of isoindoline-1,3-dione derivatives, the nature and position of substituents on an N-arylpiperazine fragment were found to influence cyclooxygenase (COX) inhibition. nih.gov
In the context of isoindolinone-based carbonic anhydrase inhibitors, the substituent attached to the isoindolinone nitrogen atom significantly impacts activity. A compound featuring a cyclohexanol (B46403) group (2f) demonstrated the highest antioxidant activity, suggesting the electron-donating properties of this group are key to its radical scavenging mechanism. nih.gov Conversely, an ethyl group (2a) resulted in the lowest activity. nih.gov
Studies on isoindolinone derivatives as anticancer agents have also highlighted the importance of substitution. The isoindole core is considered essential for the anticancer effect, and modifications at various positions fine-tune the activity. researchgate.net For example, in a series of 3-methyleneisoindolinone derivatives tested against tongue squamous carcinoma cells, the type of substituent determined the level of cytotoxicity. acs.org
The following table summarizes the observed effects of different substituents on the biological activity of various isoindoline-based scaffolds.
| Scaffold | Substituent | Position | Observed Effect on Biological Activity | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium | 4-Fluoro | Benzyl Ring | Highest inhibitory potency against AChE | nih.gov |
| Isoindolinone | Cyclohexanol | Nitrogen atom | Highest antioxidant activity | nih.gov |
| Isoindolinone | Ethyl group | Nitrogen atom | Lowest antioxidant activity | nih.gov |
| Isoindoline-1,3-dione-arylpiperazine | Methoxy group | Aryl Ring | Increased COX-2 inhibition | nih.gov |
| Bisindole | Benzyl group | Varied | Demonstrated activity against cell-cell and virus-cell fusion | nih.gov |
Exploration of Core Scaffold Modifications and Their Impact on Bioactivity
Modifying the core isoindoline scaffold is a fundamental strategy in drug discovery to explore new chemical space and improve biological activity. ufrj.br These modifications can range from altering the oxidation state of the heterocyclic ring to introducing bioisosteric replacements or fusing additional rings.
The oxidation state of the isoindoline core is a critical determinant of its biological profile. The fully reduced isoindoline, the partially oxidized isoindolin-1-one (B1195906), and the fully oxidized isoindoline-1,3-dione (phthalimide) are all present in clinically approved drugs. mdpi.comnih.gov For example, lenalidomide (B1683929) and pomalidomide, which feature the phthalimide (B116566) structure, are used to treat multiple myeloma, while mazindol, a more complex fused isoindoline derivative, has been used for obesity. mdpi.com
Bioisosteric replacement is another powerful tool. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, potentially improving potency, selectivity, or metabolic stability. ufrj.brnih.govresearchgate.net For instance, replacing a xylidide moiety in one compound with a bioisostere was explored to reduce metabolic liability and potential toxicity. nih.gov In the design of kinase inhibitors, heterocycles are often used as isosteres to modulate properties like pKa and to form specific interactions with the target protein. nih.gov Spirosystems have also been identified as potential bioisosteric replacements for piperidine (B6355638) rings, allowing for the exploration of different structural vectors. cambridgemedchemconsulting.com
Scaffold hopping, where the core structure is replaced with a functionally equivalent but structurally different scaffold, has been used to identify novel series of inhibitors. For example, this approach led to the discovery of aminotriazines as highly selective Bruton's tyrosine kinase (Btk) inhibitors. researchgate.net The introduction of a rigid isoindolinone fragment into the cyclic peptide Fenestin A was shown to constrain the peptide's conformation, leading to enhanced antitumor activity. nih.gov
The table below illustrates some core scaffold modifications and their outcomes.
| Original Scaffold | Modified Scaffold | Rationale/Impact | Reference |
| Reduced Isoindoline | Isoindolin-1-one / Isoindoline-1,3-dione | Alters biological target and indication (e.g., from CNS to anticancer) | mdpi.comnih.gov |
| Cyclic Peptide | Isoindolinone-fused Cyclic Peptide | Conformational restriction, enhanced antitumor activity | nih.gov |
| Piperidine | Spiro-systems / Morpholine | Alter vectors, reduce metabolism, change pKa | cambridgemedchemconsulting.com |
| Phenyl Ring | Thiophene Ring | Classic bioisosteric replacement to probe electronic requirements | nih.gov |
| Xylidide | Naphthalen-methyl-amine | Reduce metabolic liability, improve safety profile | nih.gov |
Ligand-Target Interactions and Binding Site Analysis
Understanding the specific molecular interactions between an isoindoline derivative and its biological target is fundamental for rational drug design. Techniques like X-ray crystallography and molecular docking provide detailed insights into the binding modes of these ligands. youtube.comresearchgate.net
Studies on various isoindoline derivatives have revealed several key types of interactions that drive binding affinity and specificity:
Cation-π Interactions: In several target proteins, the protonated nitrogen atom of an isoindoline derivative engages in cation-π interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. mdpi.comnih.gov For example, the protonated pyrrolidine (B122466) moiety of the inhibitor A366 is embedded in an aromatic cage of the Spindlin1 protein, forming cation-π interactions. mdpi.com
π-π Stacking: The aromatic ring of the isoindoline scaffold frequently participates in π-π stacking interactions with aromatic residues of the target protein. mdpi.comnih.gov In Spindlin1, the isoindoline moiety of a ligand was found to form π-π stacking interactions with Phe141 and Trp151. mdpi.com Similarly, in PI3Kγ inhibitors, the isoindolinone ring forms π-sigma interactions with the gatekeeper residue Ile879. nih.gov
Hydrogen Bonds: Hydrogen bonding is a critical component of ligand binding. In acetylcholinesterase (AChE) inhibitors, the phthalimide group is known to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov In PI3Kγ, the aminopyrazollopyrimidine moiety of an inhibitor forms bidentate hydrogen bonds with the hinge region of the enzyme. nih.gov
Hydrophobic Interactions: The non-polar parts of isoindoline ligands often form hydrophobic interactions with non-polar residues in the binding site, contributing significantly to binding affinity. nih.govnih.gov For instance, an ethylcyclopropane (B72622) moiety on a PI3Kγ inhibitor forms hydrophobic contacts with several residues, including leucine (B10760876) (Leu) and methionine (Met). nih.gov
The following table summarizes key ligand-target interactions for different isoindoline derivatives.
| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction | Reference |
| Spindlin1 | Isoindoline | Phe141, Trp151 | Cation-π, π-π stacking | mdpi.com |
| PI3Kγ | Isoindolin-1-one | Ile879, Tyr867, Trp812 | π-sigma, π-π, π-sulfur | nih.gov |
| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione | Trp84, Phe330 | π-π stacking, Hydrophobic | nih.gov |
| EGFR | Thiazolyl-pyrazoline | Leu788 | Strong interaction (unspecified) | researchgate.net |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis helps identify the specific spatial arrangement—the bioactive conformation—that a molecule adopts when it exerts its biological effect.
For isoindoline derivatives, conformational flexibility or rigidity can be a key design element. The introduction of the rigid isoindolinone fragment into a flexible cyclic peptide was shown to lock the molecule into a specific conformation, which resulted in enhanced bioactivity by presenting a precise posture for target binding. nih.gov
In some cases, the binding of a ligand can induce a conformational change in the target protein. The binding of the inhibitor A366 to the Spindlin1 protein causes a notable flip of the Phe141 residue, which alters the shape and size of the binding pocket. mdpi.com This induced-fit mechanism is a crucial aspect of the ligand-target interaction.
Molecular dynamics (MD) simulations are often used to study the stability of binding poses and the conformational dynamics of ligand-protein complexes. For A366 and its active derivatives, an intramolecular hydrogen bond was observed to be stable throughout MD simulations, suggesting this feature helps maintain the bioactive conformation. mdpi.com In contrast, for inactive derivatives, this intramolecular bond was rarely observed. mdpi.com Similarly, conformational studies of use-dependent sodium channel blockers revealed that their active conformations were stabilized by an intramolecular hydrogen bond, and that the relative orientation of the aromatic ring and the amide group was orthogonal. nih.gov
The stability of the ligand within the binding site is also assessed by monitoring its root-mean-square deviation (RMSD) during simulations. Ligand RMSD values between 1.0 and 3.0 Å are generally considered indicative of a stable binding mode. nih.gov
Rational Design Principles for Isoindoline-Based Chemical Entities
Rational drug design utilizes the knowledge of a biological target's structure and the principles of SAR to create new chemical entities with improved properties. youtube.com The design of isoindoline-based compounds is increasingly guided by these principles.
Structure-Guided Design: This is a cornerstone of modern drug discovery. nih.gov By using the 3D structure of a target protein, often obtained through X-ray crystallography, medicinal chemists can design molecules that fit precisely into the binding site and make specific, favorable interactions. This approach led to the discovery of novel isoindoline-1,3-dione scaffolds as B-Raf kinase inhibitors. nih.govdrugbank.com
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand might bind to a target and to assess the stability of the complex. mdpi.comnih.gov These methods allow for the virtual screening of large libraries of compounds and help prioritize which molecules to synthesize and test, saving time and resources. researchgate.net
Scaffold Hopping and Bioisosterism: As discussed previously, replacing the core scaffold or key functional groups with bioisosteres is a key strategy. ufrj.brresearchgate.net This can be used to escape undesirable properties of a parent molecule (like toxicity or poor pharmacokinetics) while retaining or improving bioactivity. nih.gov It also allows for the exploration of new intellectual property space.
Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, designing a single molecule that can interact with multiple targets is an attractive strategy. researchgate.net This involves combining pharmacophores—the essential structural features for activity at different targets—into a single hybrid molecule. Isoindoline derivatives have been designed as MTDLs by modifying cholinesterase inhibitors to also inhibit β-secretase and amyloid-β aggregation. researchgate.net
Synthesis of Focused Libraries: Based on initial SAR findings, focused libraries of analogs are synthesized to systematically probe the effect of different substituents at various positions. nih.gov This allows for a detailed mapping of the SAR and the identification of optimal substitution patterns for potency and selectivity. For example, a series of isoindoline-1,3-dione hybrids were synthesized with various substitutions to optimize AChE inhibitory activity. nih.gov
By integrating these principles, researchers can more efficiently navigate the complex process of drug discovery, leading to the development of novel isoindoline-based therapeutics with enhanced efficacy and safety profiles.
Analytical Methodologies for Isoindoline Compounds
Chromatographic Separation Techniques
Chromatographic techniques are powerful tools for the separation and purification of individual components from a mixture. nih.gov For isoindoline (B1297411) compounds, these methods are indispensable for isolating the target analyte from complex matrices, such as reaction mixtures or biological samples. acs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of various compounds. nih.govnasc.ac.in The development of a specific and reliable HPLC method is a critical step in the analysis of isoindoline derivatives. nih.govnih.gov This process involves a systematic optimization of various parameters to achieve the desired separation. nih.govengconfintl.org
Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized mode of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. youtube.compensoft.net This technique is particularly well-suited for the separation of a broad range of organic molecules, including many isoindoline derivatives. nih.govresearchgate.net In RP-HPLC, hydrophobic compounds in the sample interact more strongly with the nonpolar stationary phase, leading to longer retention times, while more polar compounds elute earlier. youtube.com
Optimization of Chromatographic Conditions (e.g., Stationary and Mobile Phases)
The success of an HPLC separation hinges on the careful optimization of chromatographic conditions. wisdomlib.orgnih.govfigshare.com This involves the selection of an appropriate stationary phase (the column) and a mobile phase (the solvent system) that will effectively separate the components of interest. nih.gov
Stationary Phase: The choice of the stationary phase is critical. For RP-HPLC of isoindoline compounds, C8 and C18 columns are commonly employed. nih.gov These columns consist of silica (B1680970) particles that have been chemically modified with octyl (C8) or octadecyl (C18) hydrocarbon chains, creating a nonpolar surface. youtube.com The selection between C8 and C18 often depends on the hydrophobicity of the specific isoindoline derivative being analyzed.
Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The composition of the mobile phase can be adjusted to control the retention and elution of the analytes. A higher proportion of the organic solvent will decrease the polarity of the mobile phase, leading to faster elution of hydrophobic compounds. Buffers are often added to the mobile phase to control the pH, which can be crucial for the separation of ionizable compounds like amines. nasc.ac.in For instance, a simple mobile phase for the analysis of a related compound, 1-pyridin-3-yl-ethylamine, consisted of water, acetonitrile, and sulfuric acid. sielc.com
The following table summarizes typical parameters optimized in RP-HPLC method development for compounds structurally related to 2-(Isoindolin-1-yl)ethan-1-amine.
| Parameter | Typical Condition | Purpose |
| Column | C8 or C18 | Provides a nonpolar stationary phase for hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the compounds from the column. The ratio is adjusted to optimize separation. |
| Buffer | e.g., Formic acid, Ammonium (B1175870) acetate (B1210297) | Controls the pH of the mobile phase to ensure consistent ionization of the analyte. |
| Flow Rate | 1.0 mL/min | Determines the speed at which the mobile phase passes through the column. |
| Detection Wavelength | Determined by UV-Vis Spectroscopy | Set at the wavelength of maximum absorbance for the analyte to ensure high sensitivity. |
Spectroscopic Detection and Quantification
Spectroscopic techniques are employed in conjunction with chromatographic separation for the detection and quantification of the eluted compounds. acs.orgresearchgate.net These methods rely on the interaction of molecules with electromagnetic radiation.
UV-Visible Spectroscopy for Wavelength Selection
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the wavelength at which a compound absorbs the most light. mdpi.comnih.gov This wavelength of maximum absorbance (λmax) is then used in the HPLC detector to achieve the highest sensitivity for the analyte. For many organic compounds, including isoindoline derivatives, the λmax falls within the UV region of the electromagnetic spectrum. acgpubs.org For example, in the analysis of some isoindole-1,3-dione compounds, maximum absorbance peaks were observed in the near-ultraviolet (NUV) region, around 229-231 nm. acgpubs.orgresearchgate.net
The selection of an appropriate wavelength is a critical step in method development to ensure accurate and sensitive quantification. nih.gov
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.comyoutube.com When coupled with HPLC (LC-MS), it provides not only quantification but also definitive identification of the compounds based on their molecular weight. acs.orgnasc.ac.in The mass spectrum of a compound provides its molecular weight from the molecular ion peak and can also reveal structural information through the analysis of fragmentation patterns. youtube.com For instance, the mass spectrum of ethylamine (B1201723) shows a molecular ion peak corresponding to its molecular weight. nist.gov This technique is invaluable for confirming the identity of synthesized isoindoline compounds and for analyzing complex mixtures. acs.org
The table below outlines the general principles of spectroscopic detection methods used for isoindoline compounds.
| Technique | Principle | Application in Analysis |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet and visible light by a compound. | Determination of the optimal wavelength (λmax) for HPLC detection, ensuring maximum sensitivity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides molecular weight information for compound identification and structural elucidation through fragmentation patterns. |
Method Development and Optimization Strategies
Sensitivity and Selectivity Enhancement
Enhancing the sensitivity and selectivity of analytical methods is paramount for detecting trace-level impurities and ensuring that the analyte signal is free from interference.
Sensitivity Enhancement: The sensitivity of an HPLC method can be improved by optimizing detector settings and sample preparation procedures. For UV-Vis detectors, the selection of an optimal wavelength, corresponding to the analyte's maximum absorbance, is critical. sielc.com For fluorescent isoindole derivatives, which can be formed by reaction with reagents like o-phthalaldehyde (B127526) (OPA), fluorescence detection offers significantly higher sensitivity than UV-Vis detection. science.gov The use of highly pure solvents and reagents can also minimize baseline noise, thereby improving the signal-to-noise ratio and, consequently, the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net
Selectivity Enhancement: Selectivity is the ability of the method to differentiate between the analyte of interest and other components in the sample matrix, such as impurities, degradation products, or excipients. wiley.com This is primarily achieved by manipulating the mobile phase composition and the stationary phase chemistry. nih.gov The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like amines. sigmaaldrich.com The choice of organic modifier (e.g., acetonitrile vs. methanol) and the use of additives can also significantly alter selectivity. sigmaaldrich.com In cases of co-eluting peaks, switching to a column with a different stationary phase chemistry or employing techniques like chiral chromatography for enantiomeric separation can provide the necessary selectivity. chiralpedia.comresearchgate.netnih.gov
For complex separations, Stationary Phase Optimized Selectivity Liquid Chromatography (SOSLC) presents a promising approach where a combination of different stationary phases is used to fine-tune selectivity. nih.gov
Table 1: Parameters for HPLC Method Optimization
| Parameter | Objective | Typical Approaches |
| Mobile Phase Composition | Achieve optimal retention and resolution. | Varying the ratio of aqueous buffer to organic solvent (e.g., acetonitrile, methanol). researchgate.netijpsonline.com |
| Mobile Phase pH | Control ionization and improve selectivity for ionizable compounds. | Adjusting pH with acids (e.g., phosphoric acid) or bases. sigmaaldrich.com |
| Stationary Phase | Provide suitable retention and selectivity. | Screening different column chemistries (e.g., C18, C8, Phenyl). researchgate.netscience.gov |
| Flow Rate | Optimize analysis time and efficiency. | Typically set between 0.8 and 1.2 mL/min. researchgate.netjfda-online.com |
| Column Temperature | Influence retention time and peak shape. | Maintaining a constant and optimized temperature. jfda-online.com |
| Detection Wavelength | Maximize sensitivity. | Selecting the wavelength of maximum absorbance for the analyte. sielc.com |
| Injection Volume | Ensure adequate signal without overloading the column. | Optimized based on analyte concentration and method sensitivity. |
Reproducibility and Robustness Studies
Reproducibility refers to the ability of an analytical method to produce consistent results over time and in different laboratories by different analysts using different equipment. chromatographyonline.com It is a measure of the method's reliability in real-world applications. Intermediate precision, a component of reproducibility, is assessed by analyzing the same sample on different days with different analysts and equipment within the same laboratory. chromatographyonline.com
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.comresearchgate.net It provides an indication of the method's reliability during normal usage. chromatographyonline.com Robustness testing is typically performed during method development to identify critical parameters that need to be tightly controlled. researchgate.net
A common approach to robustness testing is to use a design of experiments (DoE) approach, such as a fractional factorial design, where multiple parameters are varied simultaneously. ijpsonline.com
Table 2: Example of a Robustness Study Design for an HPLC Method
| Factor | Level -1 | Nominal Level | Level +1 |
| Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 |
| Mobile Phase pH | 6.4 | 6.6 | 6.8 |
| Acetonitrile (%) | 14 | 15 | 16 |
| Wavelength (nm) | 252 | 254 | 256 |
| Column Temperature (°C) | 28 | 30 | 32 |
This table is a hypothetical example based on typical parameters evaluated in robustness studies as described in the literature. ijpsonline.comjfda-online.compharmtech.com
The results of the robustness study are evaluated by assessing the impact of the parameter variations on critical responses such as retention time, peak area, resolution, and tailing factor. researchgate.net If a parameter is found to have a significant effect on the results, it must be carefully controlled in the final method protocol. sepscience.com
Degradation Studies and Stability Indicating Methods
Degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods (SIMs). nih.govajpsonline.com A SIM is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities. science.gov
Forced Degradation Analysis
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing. nih.gov The goal is to generate potential degradation products that might form under normal storage conditions over a longer period. nih.gov The typical stress conditions recommended by the International Council for Harmonisation (ICH) guidelines include hydrolysis, oxidation, photolysis, and thermal stress. jddtonline.info
Acid and Base Hydrolysis: The drug substance is exposed to acidic (e.g., HCl) and basic (e.g., NaOH) solutions to induce hydrolytic degradation. nih.gov
Oxidation: Stress testing with an oxidizing agent, commonly hydrogen peroxide, is performed to investigate the susceptibility of the compound to oxidation. jfda-online.com
Thermal Degradation: The drug substance is exposed to elevated temperatures to assess its thermal stability. nih.gov
Photodegradation: The drug substance is exposed to light sources that provide a combination of UV and visible light to evaluate its photosensitivity. jddtonline.info
The extent of degradation is typically targeted to be between 5% and 20% to ensure that the primary degradation products are formed without excessive secondary degradation. jddtonline.info
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, room temperature or elevated temperature (e.g., 60-80°C) |
| Base Hydrolysis | 0.1 M NaOH, room temperature or elevated temperature (e.g., 60-80°C) |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 105°C) for a specified period |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines |
This table summarizes common conditions for forced degradation studies as outlined in pharmaceutical guidelines. jfda-online.comnih.govjddtonline.info
Identification of Degradation Products
Following forced degradation, the resulting samples are analyzed, typically by a stability-indicating HPLC method, to separate the parent drug from its degradation products. The primary goal is to demonstrate the specificity of the analytical method by showing that the peaks corresponding to the degradants are well-resolved from the main peak. science.gov
The identification and structural elucidation of significant degradation products are crucial for understanding the degradation pathways and for assessing the safety of the drug product. dphen1.com Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for this purpose. dphen1.com LC-MS provides retention time data from the LC separation and mass-to-charge ratio (m/z) information from the MS, which can be used to determine the molecular weights of the degradation products. Further structural information can be obtained using tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS). dphen1.com
For example, in the analysis of related isoindoline compounds, LC-MS has been instrumental in identifying degradation products formed under various stress conditions. dphen1.com The fragmentation patterns observed in the mass spectra provide valuable clues for proposing the structures of the degradants.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Complex Isoindoline (B1297411) Structures
The development of new and efficient methods for constructing the isoindoline core and its complex derivatives remains a significant area of focus. rsc.orgrsc.org While numerous synthetic strategies exist, there is a continuous demand for methodologies that offer higher yields, greater atom economy, and are environmentally benign. organic-chemistry.orgresearchgate.net Future research will likely concentrate on the development of novel catalytic systems, including transition-metal catalysis and organocatalysis, to access structurally diverse and complex isoindoline scaffolds. rsc.orgrsc.orgchim.it For instance, rhodium-catalyzed reactions have shown promise in synthesizing isoindolinone derivatives with continuous quaternary carbons. rsc.orgrsc.org Additionally, the exploration of cascade reactions that allow for the construction of multiple bonds and stereocenters in a single step will be crucial for the efficient synthesis of intricate isoindoline-containing molecules. acs.org The development of practical, one-pot synthesis methods from readily available starting materials is also a key area for future development. rsc.org
Table 1: Selected Recent Advances in Isoindoline Synthesis
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
| Intermolecular OH Transfer | Rhodium(II) catalyst | High yields, green chemistry metric | rsc.orgrsc.org |
| Intramolecular Hydroamination | Acid catalysis | Smooth synthesis via benzylic carbenium ion | organic-chemistry.org |
| Diastereoselective Cyclization | Palladium and Brønsted acid catalysis | High diastereoselectivity | organic-chemistry.org |
| One-Pot Synthesis | Isoindole umpolung strategy | Efficient, mild conditions | rsc.org |
| Nitrile Trifunctionalization | Rhodium-catalyzed cascade | High molecular complexity | acs.org |
Advancement in Stereoselective Synthesis Techniques for Enantiopure Isoindolines
Many biologically active isoindoline derivatives are chiral, and their therapeutic effects are often stereospecific. chim.itresearchgate.net Therefore, the development of advanced stereoselective synthesis techniques to produce enantiopure isoindolines is of paramount importance. chiralpedia.comfrontiersin.org Future research will focus on the design and application of new chiral catalysts, including metal complexes and organocatalysts, to control the stereochemistry of key bond-forming reactions. chim.itchiralpedia.com Asymmetric hydrogenation, for example, is a powerful tool for creating chiral centers. chiralpedia.com The use of chiral auxiliaries, while a more traditional approach, continues to be refined for the synthesis of specific diastereoisomers. chim.it The development of catalytic asymmetric methodologies is a key area of interest, with the goal of producing enantioenriched isoindolinones and related structures with high efficiency and selectivity. chim.itresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Isoindoline Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel isoindoline-based compounds. nih.govnih.govmednexus.org These computational tools can accelerate the drug discovery process by predicting the biological activities, pharmacokinetic properties, and potential toxicities of virtual isoindoline libraries. researchgate.netspringernature.comfrontiersin.org AI and ML algorithms can be trained on existing data to identify promising drug candidates, optimize molecular structures for enhanced activity and selectivity, and even propose novel synthetic routes. researchgate.netfrancis-press.com This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.govnih.gov The use of deep learning neural networks, in particular, shows great promise for more accurate classification and prediction of drug properties. mednexus.org
Expanding the Scope of Isoindoline-Based Biological Probes and Chemical Tools
Isoindoline scaffolds are not only valuable as therapeutic agents but also as versatile biological probes and chemical tools. rsc.orgyoutube.com Their unique photophysical properties, such as fluorescence, make them suitable for developing sensors and imaging agents to study biological processes in real-time. researchgate.netorganic-chemistry.org Future research will likely focus on the design and synthesis of novel isoindoline-based fluorogenic probes with improved sensitivity and selectivity for specific enzymes or biomarkers. rsc.org For example, isoindoline-based probes have been developed for the detection of O-GlcNAcase activity. rsc.org Furthermore, the development of isoindoline-containing proteolysis targeting chimeras (PROTACs) represents a promising strategy for targeted protein degradation in disease treatment. nih.gov
Multidisciplinary Approaches in Isoindoline Research, Bridging Organic Chemistry and Biology
The future of isoindoline research lies in a multidisciplinary approach that bridges the gap between organic chemistry and biology. nih.goveventsgate.org Collaborative efforts between synthetic chemists, medicinal chemists, biochemists, and molecular biologists are essential to fully exploit the potential of isoindoline compounds. nih.govresearchgate.net Organic chemists will continue to develop innovative synthetic methods, while biologists will investigate the mechanisms of action and therapeutic potential of these compounds. nih.govnih.gov This synergistic approach will facilitate the translation of fundamental chemical research into tangible applications in medicine and biotechnology. For instance, understanding the interaction of isoindoline derivatives with biological targets through techniques like molecular docking and proteomics can guide the design of more potent and selective molecules. nih.gov
Q & A
Basic: What are the standard synthetic routes for preparing 2-(Isoindolin-1-yl)ethan-1-amine, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution strategies. A common route starts with isoindoline-1-carbaldehyde, which undergoes condensation with a primary amine (e.g., ethylenediamine) under acidic conditions to form a Schiff base. Subsequent reduction using NaBH or catalytic hydrogenation yields the target amine. Alternative pathways may employ Buchwald-Hartwig amination for coupling isoindoline derivatives with ethylene dihalides .
Key Intermediates and Conditions:
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Isoindoline-1-carbaldehyde | Ethylenediamine, HCl, reflux | 75–85 |
| 2 | Schiff base | NaBH, MeOH, 0°C → RT | 60–70 |
| 3 | Final product | Purification via recrystallization (EtOAc/hexane) | 90+ |
Basic: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- H/C NMR : Assign peaks to distinguish isoindoline protons (δ 3.5–4.2 ppm for CH-N) and ethylamine chain protons (δ 2.6–3.1 ppm). Aromatic protons in isoindoline appear at δ 7.2–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- FT-IR : Validate N-H stretches (3300–3500 cm) and aromatic C=C (1450–1600 cm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
